molecular formula C20H43NO5S B15196036 4-Dodecyl-4-ethylmorpholinium ethyl sulphate CAS No. 79863-58-4

4-Dodecyl-4-ethylmorpholinium ethyl sulphate

Cat. No.: B15196036
CAS No.: 79863-58-4
M. Wt: 409.6 g/mol
InChI Key: LKOOBYVWGQQUQO-UHFFFAOYSA-M
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Description

4-Dodecyl-4-ethylmorpholinium ethyl sulphate is a chemical compound with the molecular formula C20H43NO5S. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate typically involves the quaternization of morpholine with dodecyl bromide and ethyl bromide, followed by anion exchange with ethyl sulphate. The reaction conditions generally include:

  • Quaternization Reaction

      Reactants: Morpholine, dodecyl bromide, ethyl bromide

      Solvent: Acetonitrile or another suitable solvent

      Temperature: 60-80°C

      Time: 12-24 hours

  • Anion Exchange

      Reactant: Quaternized morpholinium bromide

      Reagent: Sodium ethyl sulphate

      Solvent: Water or ethanol

      Temperature: Room temperature

      Time: 6-12 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-4-ethylmorpholinium ethyl sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl sulphate anion can be replaced by other anions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or other sodium salts in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced morpholinium derivatives.

    Substitution: Formation of new ionic liquids with different anions.

Scientific Research Applications

4-Dodecyl-4-ethylmorpholinium ethyl sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Employed in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors, and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In electrochemical applications, it facilitates ion transport due to its ionic nature, enhancing the performance of batteries and supercapacitors.

Comparison with Similar Compounds

4-Dodecyl-4-ethylmorpholinium ethyl sulphate can be compared with other ionic liquids such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium hexafluorophosphate

Uniqueness

  • Thermal Stability : Higher thermal stability compared to some imidazolium-based ionic liquids.
  • Solubility : Enhanced solubility for a wide range of organic and inorganic compounds.
  • Antimicrobial Properties : Potential antimicrobial effects due to its ability to disrupt biological membranes.

By understanding the unique properties and applications of this compound, researchers can explore its potential in various fields, from chemistry and biology to industry and medicine.

Properties

CAS No.

79863-58-4

Molecular Formula

C20H43NO5S

Molecular Weight

409.6 g/mol

IUPAC Name

4-dodecyl-4-ethylmorpholin-4-ium;ethyl sulfate

InChI

InChI=1S/C18H38NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-19(4-2)15-17-20-18-16-19;1-2-6-7(3,4)5/h3-18H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

LKOOBYVWGQQUQO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-]

physical_description

Liquid

Origin of Product

United States

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